molecular formula C18H15N7O3 B2918314 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207008-92-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2918314
CAS No.: 1207008-92-1
M. Wt: 377.364
InChI Key: QFMNWTRYCSJBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position. The ethyl linker connects this moiety to a benzamide group bearing a tetrazole ring at the 3-position. Tetrazole groups are well-known pharmacophores due to their hydrogen-bonding capacity and metabolic stability, making them critical in drug design for targeting enzymes or receptors . While direct biological data for this compound is unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c26-17-7-6-15(16-5-2-10-28-16)21-24(17)9-8-19-18(27)13-3-1-4-14(11-13)25-12-20-22-23-25/h1-7,10-12H,8-9H2,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMNWTRYCSJBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a pyridazinone core, and a tetrazole unit, contributing to its chemical reactivity and biological interactions. The molecular formula is C15H17N5O3C_{15}H_{17}N_5O_3 with a molecular weight of 287.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and pyridazinone components can bind to enzymes or receptors, modulating their activity. The tetrazole moiety enhances solubility and bioavailability, facilitating distribution within biological systems .

Table 1: Key Structural Features

FeatureDescription
Furan MoietyContributes to reactivity
Pyridazinone CoreCentral to biological activity
Tetrazole UnitEnhances solubility and bioavailability

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridazinones can inhibit bacterial growth.
  • Anticancer Properties : Compounds containing furan and pyridazine rings have demonstrated selective toxicity against cancer cells, potentially through mechanisms involving tubulin polymerization inhibition .

Case Studies

  • Anticancer Activity :
    A study evaluated the efficacy of similar compounds in inhibiting the proliferation of MCF-7 breast cancer cells. Results indicated that the furan-containing derivatives showed significant antiproliferative effects, suggesting potential for therapeutic applications in oncology .
  • Antimicrobial Testing :
    In vitro tests demonstrated that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria. This highlights the potential use of these compounds in treating infections caused by resistant strains .

Research Findings

Recent findings suggest that this compound can selectively target activated endothelial cells in tumors while sparing normal cells. This selectivity is crucial for developing treatments that minimize side effects associated with traditional chemotherapy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialInhibition of Gram-positive bacterial growth
Endothelial TargetingSelective toxicity towards activated endothelial cells

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target Compound Likely C19H16N7O3 * ~398.4 3-(1H-tetrazol-1-yl)benzamide, furan-2-yl Tetrazole enhances H-bonding; pyridazinone core for stability Deduced from
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide C19H17N5O3S 395.4 Thiazole-pyrrole, 4-methyl Sulfur-containing thiazole may improve lipophilicity
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide C18H17N3O4 339.3 4-methoxybenzyl, acetamide Methoxy group increases electron density; lower molecular weight
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide C18H14F3N3O2S 393.4 Thiophene, CF3 Thiophene enhances π-π interactions; CF3 improves metabolic resistance

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to incomplete data in the evidence.

Functional Group Impact on Properties

  • Tetrazole vs.
  • Furan vs. Thiophene: Furan’s oxygen atom may reduce electron density compared to thiophene’s sulfur, altering π-stacking interactions .
  • Methoxybenzyl vs. Ethyl Linkers: The methoxybenzyl group in ’s compound introduces steric bulk and polarity, which could limit membrane permeability compared to the target’s ethyl linker .

Notes and Limitations

Data Gaps: Physical properties (e.g., melting point, solubility) and explicit biological data for the target compound are unavailable in the provided evidence.

Synthetic Assumptions: Proposed synthetic routes are extrapolated from analogous compounds and require experimental validation.

Diverse References: Comparisons draw from antiproliferative, proteolytic, and structural studies to ensure a holistic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.